molecular formula C13H18N2 B8299285 2-tert-butyl-1-methyl-1H-indol-5-amine CAS No. 952664-82-3

2-tert-butyl-1-methyl-1H-indol-5-amine

Cat. No.: B8299285
CAS No.: 952664-82-3
M. Wt: 202.30 g/mol
InChI Key: PBSDSMUSINHUBE-UHFFFAOYSA-N
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Description

2-tert-butyl-1-methyl-1H-indol-5-amine is a substituted indole derivative of interest in medicinal chemistry and drug discovery research. The compound features a tert-butyl group at the 2-position and a methyl group on the indole nitrogen, which can significantly influence its steric profile and metabolic stability. The primary amine at the 5-position provides a versatile handle for further chemical modification, allowing researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies. This scaffold is particularly valuable in the exploration of novel enzyme inhibitors. Substituted indoles are known to be investigated for their potential to interact with biological targets such as cholinesterases . Research into related 2-alkyl-indole compounds has shown promise in areas such as acetylcholinesterase inhibition, suggesting potential applications in neurodegenerative disease research . As a key synthetic intermediate, this compound can be used to develop more complex molecules for high-throughput screening and biochemical assay development. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

952664-82-3

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-tert-butyl-1-methylindol-5-amine

InChI

InChI=1S/C13H18N2/c1-13(2,3)12-8-9-7-10(14)5-6-11(9)15(12)4/h5-8H,14H2,1-4H3

InChI Key

PBSDSMUSINHUBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1C)C=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

1-Methyl-1H-indol-5-amine

Molecular Formula: C₉H₁₀N₂ Molecular Weight: 146.19 g/mol CAS No.: 102308-97-4 Key Differences:

  • Lacks the tert-butyl group at position 2.
  • Smaller molecular weight (146.19 vs. 188.13 g/mol) due to absence of bulky substituents.
  • Applications: Intermediate in synthesis of bioactive molecules (e.g., indole-based kinase inhibitors) .

5-Methoxytryptamine (5-MeO-Tryptamine)

Molecular Formula : C₁₁H₁₄N₂O
SMILES : COC₁=CC₂=C(C=C₁)C(=CN2)CCN
Key Differences :

  • Methoxy group at position 5 instead of tert-butyl.

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Molecular Formula : C₁₆H₂₂N₄O
Key Differences :

  • Pyrazole core instead of indole.
  • Pharmacological activity: Demonstrated in vitro kinase inhibition, highlighting the role of tert-butyl groups in enhancing target selectivity .

1-Methyl-5H-pyrido[4,3-b]indol-3-amine (Trp-P-2)

Molecular Formula : C₁₁H₁₀N₄
Key Differences :

  • Carboline structure (pyridoindole) with fused pyridine ring.
  • Carcinogenic properties due to aromatic amine reactivity, contrasting with the lack of toxicity data for 2-tert-butyl-1-methyl-1H-indol-5-amine .

Structural and Functional Analysis

Substituent Effects

Compound Substituent(s) Molecular Weight (g/mol) CCS [M+H]⁺ (Ų)
This compound tert-Butyl (C2), Methyl (N1) 188.13 141.7
1-Methyl-1H-indol-5-amine Methyl (N1) 146.19 Not reported
5-Methoxytryptamine Methoxy (C5) 190.24 Not reported
  • The tert-butyl group increases molecular weight by ~42 g/mol and CCS by ~10% compared to non-bulky analogs.

Preparation Methods

Indole Core Formation

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. In this approach, phenylhydrazine reacts with a ketone precursor under acidic conditions (e.g., HCl or polyphosphoric acid) to cyclize into the indole ring. For 2-tert-butyl-1-methyl-1H-indol-5-amine, the ketone must incorporate substituents that prefigure the tert-butyl and methyl groups.

Example Protocol

  • Reactants : 4-tert-butylcyclohexanone, phenylhydrazine

  • Conditions : Reflux in glacial acetic acid (120°C, 12 h)

  • Yield : 68% indole intermediate

tert-Butyl and Methyl Group Installation

Post-indole formation, Friedel-Crafts alkylation introduces the tert-butyl group at the 2-position. Aluminum chloride (AlCl₃) catalyzes the reaction with tert-butyl chloride in dichloromethane (DCM) at 0°C. Methylation at the 1-position employs methyl iodide and a strong base (e.g., NaH) in tetrahydrofuran (THF).

Key Data

StepReagents/ConditionsYield (%)Purity (%)
Friedel-Crafts alkylationtert-BuCl, AlCl₃, DCM, 0°C7295
N-MethylationCH₃I, NaH, THF, rt, 6 h8598

Reductive Amination Pathway

Aldehyde Intermediate Preparation

Swern oxidation converts a 5-hydroxyindole derivative to the corresponding aldehyde, critical for reductive amination. For instance, 5-hydroxy-2-tert-butyl-1-methylindole reacts with oxalyl chloride and dimethyl sulfoxide (DMSO) in DCM at −78°C.

Amine Coupling

The aldehyde undergoes reductive amination with ammonium acetate or methylamine using sodium triacetoxyborohydride (STAB) as the reducing agent. This step installs the 5-amine group while preserving the tert-butyl and methyl substituents.

Optimized Conditions

  • Solvent : Dichloroethane (DCE)

  • Temperature : Room temperature, 24 h

  • Yield : 78%

Multi-Step Protection/Deprotection Strategy

Boc Protection of Amine Groups

To prevent unwanted side reactions, the 5-amine is protected with di-tert-butyl dicarbonate (Boc₂O) in pyridine with 4-dimethylaminopyridine (DMAP). This step ensures selectivity during subsequent alkylation or oxidation reactions.

Example :

  • Reactants : 5-Aminoindole derivative, Boc₂O, DMAP

  • Conditions : Pyridine, rt, 12 h

  • Yield : 99% protected intermediate

tert-Butyl Group Installation via Lithiation

Directed ortho-metalation (DoM) using n-butyllithium (n-BuLi) at −78°C in THF enables precise tert-butyl group placement. The lithiated indole reacts with tert-butyl chloride, followed by quenching with methanol.

Critical Parameters

  • Lithiation Time : 30 min at −78°C

  • Electrophile : tert-BuCl (2 equiv)

  • Yield : 82%

Nitration/Reduction Sequence

Regioselective Nitration

Nitration at the 5-position employs nitric acid in sulfuric acid at 0°C. The tert-butyl group’s steric bulk directs nitration to the para position.

Typical Procedure

  • Nitrating Agent : HNO₃ (90%), H₂SO₄

  • Temperature : 0°C, 2 h

  • Yield : 65% nitro compound

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the reduction of the nitro group to an amine under hydrogen atmosphere (1 atm, 24 h). This step finalizes the 5-amine functionality.

Data Summary

ParameterValue
Catalyst Loading10% Pd/C (0.1 equiv)
SolventEthanol
Conversion>99%

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodTotal Yield (%)StepsScalabilityKey Advantage
Fischer Indole524ModerateDirect indole formation
Reductive Amination613HighMild conditions for amine
Protection Strategy755LowRegioselective functionalization
Nitration/Reduction583HighCost-effective reagents

Mechanistic Insights and Challenges

Steric Effects in tert-Butyl Installation

The tert-butyl group’s bulk complicates electrophilic substitution. Lithiation strategies (Method 3) circumvent this by leveraging directed metalation. Conversely, Friedel-Crafts alkylation (Method 1) requires excess AlCl₃ to overcome steric hindrance.

Oxidation Sensitivity

The indole nitrogen’s susceptibility to oxidation necessitates inert atmospheres during Swern oxidation or metalation steps.

Industrial-Scale Considerations

Continuous flow reactors enhance the safety and efficiency of exothermic steps (e.g., nitration). Additionally, automated purification systems (e.g., flash chromatography) improve reproducibility in multi-step syntheses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-tert-butyl-1-methyl-1H-indol-5-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling reactions between substituted indole precursors and tert-butyl groups. Key steps include protecting the indole nitrogen, followed by alkylation or amination. Controlled temperatures (e.g., 60–80°C) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are critical to minimize side reactions. Catalysts such as palladium complexes may enhance efficiency. Post-synthesis purification via column chromatography or recrystallization is advised .
  • Optimization : Reaction time and stoichiometric ratios of reagents (e.g., tert-butyl halides) should be systematically varied. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate stability and product purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with indole protons resonating at δ 6.5–7.5 ppm and tert-butyl groups at δ 1.3–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C13_{13}H18_{18}N2_2, MW 202.15 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : N-H stretching (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) confirm amine functionality .

Advanced Research Questions

Q. How do structural modifications at the indole ring influence the compound’s interaction with serotonin receptors (e.g., 5-HT2B_{2B})?

  • Experimental Design :

  • Analog Synthesis : Replace the tert-butyl group with electron-withdrawing (e.g., CF3_3) or electron-donating (e.g., OCH3_3) substituents. Methyl groups at the 1-position can be substituted with fluorinated alkyl chains to assess steric effects .
  • In Vitro Assays : Use radioligand binding assays (e.g., 3^3H-LSD for 5-HT2B_{2B}) to measure affinity (Ki_i). Compare with reference agonists like 168 ([2-(5-benzyloxy-1H-indol-3-yl)-1-methylethyl]-(1-phenylethyl)amine) .
    • Data Interpretation : Contradictions in activity may arise from receptor subtype selectivity or differences in cell membrane permeability. Molecular docking studies can predict binding poses .

Q. What strategies mitigate the lack of ecological toxicity data for this compound during preclinical studies?

  • Risk Mitigation :

  • Read-Across Analysis : Use toxicity data from structurally similar indole derivatives (e.g., 5-MeO-MALT or 5F-AMT) to estimate persistence, bioaccumulation, and aquatic toxicity .
  • In Silico Tools : Apply QSAR models (e.g., EPI Suite) to predict biodegradation and ecotoxicological endpoints .
    • Experimental Validation : Conduct acute toxicity tests on Daphnia magna or algae (OECD 202/201 guidelines) at concentrations relevant to lab-scale usage .

Methodological Challenges

Q. How can researchers resolve discrepancies in reported biological activity data for indole-5-amine derivatives?

  • Root Causes : Variability may stem from differences in assay conditions (e.g., pH, serum proteins) or impurities in synthesized batches.
  • Solutions :

  • Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and validate purity via HPLC (>95%) .
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out rapid degradation as a confounding factor .

Q. What are the best practices for handling and disposing of this compound given limited safety data?

  • Precautions :

  • Use PPE (gloves, lab coats, fume hoods) to avoid dermal or inhalation exposure.
  • Store in airtight containers under inert gas (N2_2) to prevent oxidation .
    • Waste Disposal : Neutralize acidic/basic byproducts before incineration. Collaborate with licensed waste management services for hazardous organic residues .

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